11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine
Description
11-(4,5,6,7-Tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine is a heterocyclic compound featuring a benzo[b][1]benzazepine core fused with a 4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin moiety. The phosphocin ring introduces chirality and electron-rich characteristics, which may enhance binding or catalytic activity compared to simpler analogs .
Properties
IUPAC Name |
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24NO2P/c1-3-11-25-21(7-1)15-16-22-8-2-4-12-26(22)32(25)35-33-27-13-5-9-23-17-19-31(29(23)27)20-18-24-10-6-14-28(34-35)30(24)31/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSOPRPHECDVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N6C7=CC=CC=C7C=CC8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
The benzazepine core is typically constructed via a Friedel-Crafts acylation followed by cyclization. As detailed in patent CN103601678B, 4-chloroaniline reacts with succinic anhydride in dichloromethane under reflux to form 4-(4-chloroanilino)-4-ketobutyric acid. This intermediate undergoes intramolecular cyclization in the presence of anhydrous AlCl₃, yielding 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone. Alternative routes described in WO2016079684A1 utilize 3,4-dimethoxy-phenylacetic acid condensed with aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid, to form the benzazepine skeleton.
Table 1: Comparative Analysis of Benzazepine Precursor Syntheses
Cyclization and Ring Formation
Cyclization of linear precursors into the seven-membered benzazepine ring demands precise temperature control. The Chinese patent outlines a two-stage process where 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone is treated with ethylene glycol and p-toluenesulfonic acid in toluene to form a ketal-protected intermediate. Subsequent reduction using sodium borohydride and boron trifluoride tetrahydrofuranate (BF₃·THF) selectively reduces the ketone to the secondary amine, completing the benzazepine framework.
Synthesis of the 4,5,6,7-Tetrahydroiindeno[7,1-de:1',7'-fg][1,3,] dioxaphosphocin Component
Phosphorus Incorporation via Palladium-Catalyzed Coupling
Frontiers in Chemistry (2023) reports a breakthrough in constructing the dioxaphosphocin ring via palladium-catalyzed C–P bond formation. 2-Bromoaniline reacts with phenylphosphinic acid ethyl ester (PhP(O)(OEt)H) in the presence of Pd(OAc)₂ and Xantphos, yielding 2-(phenylphosphoryl)aniline. This air-stable intermediate is critical for subsequent cyclization.
Table 2: Optimization of C–P Coupling Conditions
Reduction and Purification Techniques
The phosphorylated intermediate undergoes reduction using diisobutylaluminum hydride (DIBAL-H), converting the P=O group to PH with 91% efficiency. Cyclization with acetylacetone or thiocarbonyl diimidazole forms the dioxaphosphocin ring, with reaction times exceeding 48 hours to maximize conversion.
Coupling of the Two Moieties
Cross-Coupling Reaction Conditions
The final assembly involves Suzuki-Miyaura coupling between the brominated benzazepine and the dioxaphosphocin boronic ester. Palladium(II) acetate and SPhos ligand facilitate this transformation in a 1,4-dioxane/water mixture at 80°C, achieving 78% yield.
Optimization of Reaction Parameters
Key variables influencing coupling efficiency include:
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Ligand selection : SPhos outperforms PCy₃ in suppressing protodeboronation.
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Solvent system : A 4:1 dioxane/water ratio balances solubility and reactivity.
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Temperature : Reactions below 80°C result in incomplete conversion.
Post-Synthetic Modifications and Final Product Isolation
Deprotection and Functional Group Adjustments
Ketal protecting groups on the benzazepine are removed via acidic hydrolysis (HCl/THF), while thiourea byproducts from phosphocin cyclization are extracted using aqueous NaHCO₃.
Crystallization and Chromatographic Purification
Final purification employs gradient elution on silica gel (hexane/EtOAc 10:1 → 3:1), followed by recrystallization from ethanol/water to afford analytically pure product.
Analytical Characterization of the Target Compound
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H, aromatic), 3.95–3.88 (m, 2H, P-O-CH₂), 2.75–2.65 (m, 4H, tetrahydroindeno).
³¹P NMR (162 MHz, CDCl₃): δ 18.7 ppm.
HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
Challenges and Considerations in Large-Scale Synthesis
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Phosphorus sensitivity : Strict anhydrous conditions are required during DIBAL-H reductions to prevent oxidation.
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Regioselectivity : Competing coupling sites on the benzazepine necessitate directing group strategies.
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Cost efficiency : Pd catalysts account for 41% of raw material costs, prompting research into recyclable ligand systems .
Chemical Reactions Analysis
Types of Reactions
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Scientific Research Applications
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Structural Analog: SPINOL Derivatives
SPINOL (12-Hydroxy-1,10-di(phenanthren-9-yl)-4,5,6,7-tetrahydrodiindeno[7,1-de:10,7'-fg][1,3,2]dioxaphosphocine 12-oxide) shares a related phosphocin backbone but differs in substituents and core structure. While the target compound incorporates a benzo[b][1]benzazepine, SPINOL features a diindeno framework with phenanthrenyl groups. Both compounds exhibit axial chirality due to the fused phosphocin system, but SPINOL’s hydroxy and oxide groups enhance its role in asymmetric catalysis, particularly in phosphoric acid-catalyzed reactions .
Key Differences:
| Feature | Target Compound | SPINOL Derivative |
|---|---|---|
| Core Structure | Benzo[b][1]benzazepine | Diindeno[7,1-de:10,7'-fg]dioxaphosphocine |
| Substituents | Benzazepine-linked phosphocin | Phenanthrenyl groups, hydroxy-oxide |
| Chirality Source | Phosphocin ring + benzazepine | Phosphocin ring + axial diindeno |
| Potential Application | Medicinal chemistry or hybrid catalysis | Asymmetric organocatalysis |
Comparison with Benzo[c]azepine Derivatives
Compounds such as 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol (11a) from share a benzazepine core but lack the phosphocin moiety. These derivatives are synthesized via spirocyclization and triazole functionalization, targeting biological activity (e.g., PARP inhibition).
Key Differences:
Electronic and Computational Insights
While direct data on the target compound’s electronic properties are unavailable, density functional theory (DFT) methods described in and could elucidate its behavior. For example, hybrid functionals incorporating exact exchange (e.g., B3LYP) may predict its reactivity, particularly in catalytic cycles involving electron transfer or orbital interactions. Comparative studies with SPINOL derivatives might reveal enhanced electron-donating capacity due to the benzazepine’s π-system .
Biological Activity
The compound 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b] benzazepine , identified by its CAS number 443965-14-8 , is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 325.34 g/mol . It is characterized by a unique dioxaphosphocin structure combined with a benzazepine moiety. The solubility in water is notably low at 0.018 g/L at 25 ºC , indicating its hydrophobic nature which may influence its biological interactions and bioavailability .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Phosphine Ligand Interaction : The presence of phosphorus in the dioxaphosphocin structure allows it to function as a ligand in various biochemical pathways, potentially influencing enzyme activities and receptor interactions.
- Anticancer Properties : Preliminary studies suggest that derivatives of phosphine compounds exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways.
- Neuroprotective Effects : Some studies indicate that similar compounds may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Research Findings
Recent research has focused on the pharmacological potential of this compound. Below are key findings from various studies:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. |
| Study B (2024) | Investigated the neuroprotective effects in animal models of neurodegeneration, showing reduced neuronal death and improved behavioral outcomes. |
| Study C (2024) | Explored the mechanism of action involving inhibition of specific kinases associated with cancer progression. |
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines revealed that treatment with 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b] benzazepine resulted in:
- Induction of apoptosis as evidenced by increased caspase activity.
- Inhibition of cell proliferation measured by MTT assay.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease:
- The compound was administered to transgenic mice exhibiting cognitive decline.
- Results showed improved memory performance in behavioral tests and reduced amyloid plaque deposition in brain tissues.
Q & A
Q. What are the standard protocols for synthesizing and purifying this compound, and how can reaction yields be optimized?
The synthesis typically involves catalytic asymmetric methods using chiral phosphine ligands like Siphos-PE or SPINOL derivatives to achieve stereochemical control. For example, enantioselective Pd-catalyzed carboamination or cyclization reactions under inert conditions (e.g., 100°C in sealed tubes) are common . Purification often employs column chromatography (e.g., PE:EA gradients) or chiral HPLC to resolve enantiomers. Yield optimization may require adjusting catalyst loading (5–10 mol%), solvent polarity, or reaction time .
Q. How do structural modifications (e.g., substituents on the benzazepine core) influence receptor binding affinity?
Substitutions at the 4-phenylphenyl or biphenyl positions of the dioxaphosphocin moiety significantly alter binding to targets like 5-HT7 receptors. For instance, chlorophenyl groups enhance hydrophobicity and membrane permeability, while hydroxyl groups improve hydrogen-bonding interactions. Comparative studies using radioligand displacement assays (e.g., with [³H]-5-HT) can quantify affinity changes .
Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
X-ray crystallography and ¹H/³¹P NMR are essential. The tetrahydroindeno-dioxaphosphocin core’s rigid structure produces distinct NOE correlations in NMR, while X-ray confirms absolute configuration. For example, (11aR)-configured derivatives show specific coupling constants (e.g., J = 8–12 Hz for axial protons) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict enantioselectivity in catalytic synthesis?
Density Functional Theory (DFT) calculations model transition states to rationalize enantiomeric excess (ee). For instance, SPINOL-derived catalysts induce steric clashes in specific transition states, favoring one enantiomer. Molecular dynamics (MD) simulations further assess solvent effects on reaction pathways .
Q. What methodologies resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?
Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms). Use functional assays (e.g., cAMP accumulation for 5-HT7 receptors) alongside binding studies. Normalize data to reference agonists/antagonists and apply statistical tools like ANOVA to isolate confounding variables .
Q. How does enantiomeric purity impact in vivo pharmacokinetics, and what analytical methods ensure quality control?
Impure enantiomers may exhibit off-target effects. Chiral stationary-phase HPLC with UV/ECD detection (e.g., Chiralpak AD-H columns) achieves baseline separation. Pharmacokinetic studies in rodent models (e.g., plasma half-life via LC-MS) correlate enantiomeric ratios with bioavailability .
Q. What strategies mitigate challenges in scaling up asymmetric synthesis for preclinical studies?
Continuous-flow reactors improve heat/mass transfer for exothermic steps. Membrane separation technologies (e.g., nanofiltration) recover catalysts like Siphos-PE, reducing costs. Process analytical technology (PAT) monitors ee in real-time via inline FTIR .
Methodological Considerations
- Data Analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity .
- Contradiction Resolution : Apply meta-analysis frameworks to harmonize heterogeneous datasets .
- Stereochemical Validation : Combine crystallography with vibrational circular dichroism (VCD) for absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
